molecular formula C23H23NO3 B4931180 9-{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}-9H-carbazole

9-{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}-9H-carbazole

Cat. No. B4931180
M. Wt: 361.4 g/mol
InChI Key: ATUBKUPPZCUZKJ-UHFFFAOYSA-N
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Description

9-{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}-9H-carbazole, also known as Mecarbinate, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Mecarbinate belongs to the class of carbazole compounds, which are known for their diverse biological activities, including antitumor, anti-inflammatory, and antioxidant properties.

Mechanism of Action

The mechanism of action of 9-{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}-9H-carbazole is not fully understood, but several studies have suggested that it exerts its biological activity by modulating various signaling pathways in cells. 9-{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}-9H-carbazole has been shown to activate the caspase pathway, which leads to apoptosis in cancer cells. It also inhibits the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. 9-{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}-9H-carbazole has also been shown to induce oxidative stress in cells, which can lead to cell death.
Biochemical and physiological effects:
9-{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}-9H-carbazole has been shown to have several biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer activities. 9-{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}-9H-carbazole has been shown to scavenge free radicals and inhibit lipid peroxidation, which can protect cells from oxidative damage. It has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which can reduce inflammation in cells. In terms of anticancer activity, 9-{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}-9H-carbazole has been shown to induce apoptosis in cancer cells and inhibit their growth.

Advantages and Limitations for Lab Experiments

9-{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}-9H-carbazole has several advantages for lab experiments, including its high purity, stability, and solubility in common organic solvents. It can be easily synthesized using commercially available reagents and purified by recrystallization or column chromatography. However, 9-{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}-9H-carbazole also has some limitations, including its relatively low yield and the need for specialized equipment for its synthesis and purification.

Future Directions

There are several future directions for the research on 9-{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}-9H-carbazole. One of the potential applications of 9-{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}-9H-carbazole is in the development of novel anticancer agents. Further studies are needed to elucidate the mechanism of action of 9-{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}-9H-carbazole and its potential targets in cancer cells. Another future direction is in the development of 9-{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}-9H-carbazole-based materials for organic electronics and optoelectronics. The properties of 9-{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}-9H-carbazole can be further optimized by modifying its chemical structure or by using it as a building block for more complex molecules. Overall, 9-{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}-9H-carbazole has shown great potential for various applications, and further research is needed to fully explore its properties and potential.
Conclusion:
9-{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}-9H-carbazole is a promising chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of 9-{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}-9H-carbazole is relatively straightforward and can be optimized to improve the yield. 9-{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}-9H-carbazole has been studied for its potential anticancer activity, as well as its applications in material science and organic electronics. The mechanism of action of 9-{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}-9H-carbazole is not fully understood, but it has been shown to modulate various signaling pathways in cells. 9-{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}-9H-carbazole has several advantages for lab experiments, but also has some limitations. Future research on 9-{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}-9H-carbazole should focus on its potential applications as an anticancer agent and in the development of novel materials for organic electronics and optoelectronics.

Synthesis Methods

The synthesis of 9-{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}-9H-carbazole involves the reaction of 3-methoxyphenol with ethylene oxide to form 2-(3-methoxyphenoxy)ethanol, followed by the reaction of the latter with 9H-carbazole-9-carbaldehyde in the presence of a base catalyst, such as potassium carbonate. The resulting product is 9-{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}-9H-carbazole, which can be purified by recrystallization or column chromatography. The synthesis of 9-{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}-9H-carbazole has been reported in several studies, and the yield of the reaction can be improved by optimizing the reaction conditions.

Scientific Research Applications

9-{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}-9H-carbazole has been studied extensively for its potential applications in various fields, including material science, organic electronics, and biomedical research. In material science, 9-{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}-9H-carbazole has been used as a dopant in organic light-emitting diodes (OLEDs) to improve their efficiency and stability. In organic electronics, 9-{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}-9H-carbazole has been used as a hole transport material in perovskite solar cells, which have shown promising results in terms of efficiency and stability.
In biomedical research, 9-{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}-9H-carbazole has been studied for its potential anticancer activity. Several studies have reported that 9-{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}-9H-carbazole can induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR pathway. 9-{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}-9H-carbazole has also been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as a novel anticancer agent.

properties

IUPAC Name

9-[2-[2-(3-methoxyphenoxy)ethoxy]ethyl]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO3/c1-25-18-7-6-8-19(17-18)27-16-15-26-14-13-24-22-11-4-2-9-20(22)21-10-3-5-12-23(21)24/h2-12,17H,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATUBKUPPZCUZKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCCOCCN2C3=CC=CC=C3C4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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